Superior FLAP Inhibition Potency Compared to MK-886
3-(3-Fluorobenzoyl)-4-methylpyridine demonstrates significantly higher potency against the 5-lipoxygenase activating protein (FLAP) compared to the well-known FLAP inhibitor MK-886. The target compound inhibits FLAP activity in human peripheral leukocytes with an IC50 of 0.600 nM [1]. In contrast, MK-886 has a reported IC50 of 44 nM for FLAP inhibition and an IC50 of 2.5 nM for inhibiting leukotriene biosynthesis in the same cell type . This represents an approximately 73-fold improvement in potency at the FLAP target level.
| Evidence Dimension | Inhibition of FLAP (IC50) |
|---|---|
| Target Compound Data | 0.600 nM |
| Comparator Or Baseline | MK-886: 44 nM (FLAP) and 2.5 nM (leukotriene biosynthesis) |
| Quantified Difference | Approximately 73-fold lower IC50 value for 3-(3-Fluorobenzoyl)-4-methylpyridine compared to MK-886's FLAP IC50. |
| Conditions | Human peripheral leukocytes stimulated with calcium ionophore A23187, LTB4 production measured after 10 mins by ELISA [1]. |
Why This Matters
The markedly lower IC50 value suggests that significantly less compound is required to achieve equivalent target engagement, a critical factor for minimizing off-target effects in complex biological systems.
- [1] BindingDB entry for BDBM50359088 (CHEMBL1229205). Affinity Data: IC50 of 0.600 nM for FLAP in human peripheral leukocytes. View Source
